7-Fluoropyrido[1,2-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoropyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 7-Fluoropyrido[1,2-a]benzimidazole can be achieved through several methods:
Cyclization of 2-Aminopyridines and Cyclohexanones: This method involves the use of iodine as a mediator and air oxygen as an oxidant.
Condensation of 2-Aminopyridines with 2-Iodophenylboronic Acids: This ligand-free, copper(II) acetate-catalyzed Ullmann-type one-pot intramolecular cascade reaction is another efficient method for synthesizing pyrido[1,2-a]benzimidazoles.
Industrial Production: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
7-Fluoropyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine(III) catalysts in water, forming oxidative C-N bonds.
Substitution: It can participate in substitution reactions, particularly involving the fluorine atom, which can be replaced by other functional groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7-Fluoropyrido[1,2-a]benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has been studied for its antiviral activity, particularly against ortho-poxviruses.
Wirkmechanismus
The mechanism of action of 7-Fluoropyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with viral proteins, inhibiting their function and preventing viral replication.
Pathways Involved: It may also interfere with cellular pathways involved in viral replication and cancer cell proliferation, leading to its potential use as an antiviral and anticancer agent.
Vergleich Mit ähnlichen Verbindungen
7-Fluoropyrido[1,2-a]benzimidazole can be compared with other similar compounds, such as:
Benzimidazoles: These compounds share a similar core structure but lack the pyridine ring.
Azolo[1,5-a]pyrimidines: These compounds have structural similarities with pyrido[1,2-a]benzimidazoles and exhibit relevant biological properties, including antiviral and antibacterial activities.
Fluorinated Imidazoles: These compounds contain fluorine atoms and imidazole rings, similar to this compound, and are used in various pharmaceutical and agrochemical applications.
Eigenschaften
Molekularformel |
C11H7FN2 |
---|---|
Molekulargewicht |
186.18 g/mol |
IUPAC-Name |
7-fluoropyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H7FN2/c12-8-4-5-10-9(7-8)13-11-3-1-2-6-14(10)11/h1-7H |
InChI-Schlüssel |
QXPOIMZAEGOZHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC3=C(N2C=C1)C=CC(=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.